2-((Z)-1-{5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
Overview
Description
2-((Z)-1-{5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethoxy group, a furyl ring, and a thiazolo[3,2-a]benzimidazole core, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 2-((Z)-1-{5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(trifluoromethoxy)benzaldehyde with 2-furylmethylamine, followed by cyclization with 2-aminobenzimidazole under specific reaction conditions. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethoxy and furyl groups, using reagents like halogens or nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest its potential use as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and the thiazolo[3,2-a]benzimidazole core play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways and exerting its effects .
Comparison with Similar Compounds
When compared to similar compounds, 2-((Z)-1-{5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one stands out due to its unique structural features and chemical properties. Similar compounds include:
- 2-((5-(4-fluorophenyl)-2-furyl)methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- 2-((5-(4-chlorophenyl)-2-furyl)methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- 2-((5-(4-bromophenyl)-2-furyl)methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
These compounds share a similar core structure but differ in the substituents on the phenyl ring, which can significantly influence their chemical behavior and applications .
Properties
IUPAC Name |
(2Z)-2-[[5-[4-(trifluoromethoxy)phenyl]furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11F3N2O3S/c22-21(23,24)29-13-7-5-12(6-8-13)17-10-9-14(28-17)11-18-19(27)26-16-4-2-1-3-15(16)25-20(26)30-18/h1-11H/b18-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTYGFWLLMTRAS-WQRHYEAKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)OC(F)(F)F)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)OC(F)(F)F)/S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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